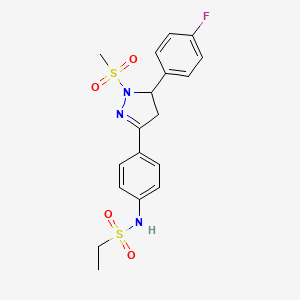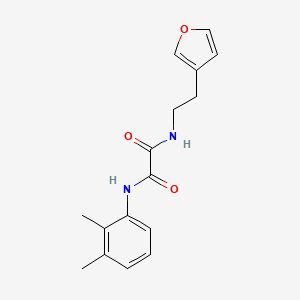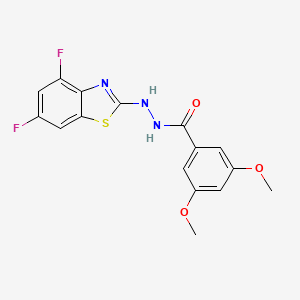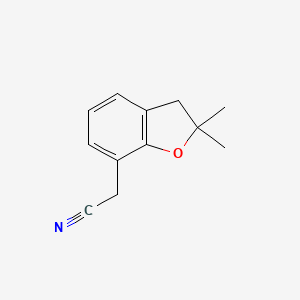
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic chemical compound with a complex molecular structure It features a pyrazole ring substituted with a fluorophenyl and a methylsulfonyl group, connected to a phenyl ring through an ethanesulfonamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide generally involves multiple reaction steps, including:
Formation of the pyrazole ring: : This can be achieved by cyclization of suitable hydrazine derivatives with diketones or other bifunctional compounds.
Introduction of the fluorophenyl group: : This typically involves nucleophilic aromatic substitution or other coupling reactions.
Methylsulfonylation: : This step often requires the use of sulfonyl chlorides and suitable base catalysts.
Ethanesulfonamide linkage formation: : This could involve nucleophilic substitution reactions where an amine group displaces a leaving group on an ethanesulfonyl chloride derivative.
Final coupling: : The intermediate products are often coupled under conditions such as condensation or other relevant reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but optimized for scale. This includes:
Batch or continuous flow reactors: : To ensure high yield and purity.
Solvent optimization and recycling: : To improve environmental footprint and cost efficiency.
Catalyst selection and recovery: : To maintain reaction efficiency and reduce waste.
Purification processes: : Such as crystallization, filtration, and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions at the sulfonyl and other functional groups.
Reduction: : Reduction of the pyrazole ring or the sulfonyl group under certain conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Coupling: : Cross-coupling reactions can further modify the fluorophenyl group or other moieties.
Common Reagents and Conditions Used
Oxidizing agents: : Such as potassium permanganate, hydrogen peroxide.
Reducing agents: : Like sodium borohydride, lithium aluminum hydride.
Bases and acids: : For nucleophilic or electrophilic substitutions.
Catalysts: : Palladium, platinum, or other transition metals for coupling reactions.
Major Products Formed from These Reactions
The primary products depend on the reaction conditions but may include further functionalized derivatives, ring-opened products, or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity.
Biology
In biological research, this compound can serve as a molecular probe or a precursor in the development of new bioactive molecules.
Medicine
Industry
In industrial applications, the compound can be used in the formulation of specialty chemicals or materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways Involved
The specific mechanism of action for N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The fluorophenyl and methylsulfonyl groups play crucial roles in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(5-(4-bromophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Uniqueness
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the fluorophenyl group, which can significantly affect its chemical properties, reactivity, and biological activity compared to its chlorophenyl or bromophenyl counterparts.
Conclusion
This compound is a fascinating compound with broad scientific and industrial applications. Its unique structure allows for versatile chemical reactions and potential as a building block in the development of new materials and medicines.
Propiedades
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-10-6-13(7-11-16)17-12-18(22(20-17)27(2,23)24)14-4-8-15(19)9-5-14/h4-11,18,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTRDVLHTUSIMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate](/img/structure/B2392602.png)


![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)
![(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2392612.png)
![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392618.png)
![1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide](/img/structure/B2392620.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
![Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B2392623.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
